molecular formula C11H9FINO B13425503 1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol CAS No. 213772-79-3

1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol

Cat. No.: B13425503
CAS No.: 213772-79-3
M. Wt: 317.10 g/mol
InChI Key: PYGDBZGTPOKNJT-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol is a chemical compound with the molecular formula C11H9FINO and a molecular weight of 317.1 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of fluorine and iodine atoms in its structure makes it a compound of interest in various fields of scientific research and industrial applications.

Properties

CAS No.

213772-79-3

Molecular Formula

C11H9FINO

Molecular Weight

317.10 g/mol

IUPAC Name

1-(3-fluoro-2-iodoquinolin-4-yl)ethanol

InChI

InChI=1S/C11H9FINO/c1-6(15)9-7-4-2-3-5-8(7)14-11(13)10(9)12/h2-6,15H,1H3

InChI Key

PYGDBZGTPOKNJT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=NC2=CC=CC=C21)I)F)O

Origin of Product

United States

Chemical Reactions Analysis

1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol involves its interaction with various molecular targets and pathways. The presence of fluorine and iodine atoms enhances its biological activity by affecting the compound’s ability to interact with enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its potential use as an antibacterial or antineoplastic agent .

Comparison with Similar Compounds

1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which enhances its biological activity and makes it a valuable compound for various scientific research applications.

Biological Activity

1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities related to cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and pharmacokinetics based on recent research findings.

Chemical Structure and Properties

This compound features a quinoline scaffold with halogen substitutions that influence its biological properties. The presence of fluorine and iodine atoms is significant for enhancing the compound's interaction with biological targets.

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of isocitrate dehydrogenase (IDH), particularly in mutated forms associated with various cancers.

Key Findings:

  • Inhibitory Potency: The compound demonstrated nanomolar binding affinity towards mutated IDH1 enzymes, specifically IDH1 R132H, which is prevalent in glioma tumors. This selectivity is crucial for minimizing side effects on wild-type IDH enzymes .
  • Mechanism of Action: The halogen substitutions (fluorine and iodine) enhance hydrophobic interactions within the enzyme's active site, thus improving binding affinity and selectivity .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.

Table 1: Pharmacokinetic Properties

ParameterValue
BioavailabilityHigh
Half-life4 hours
Peak plasma concentration2 µM after 30 min
Clearance rateLow (0.5 L/h/kg)

These properties suggest favorable conditions for therapeutic use, with adequate brain penetration observed in animal models .

Case Studies

Several case studies have evaluated the efficacy of this compound in preclinical settings:

  • Study on Glioma Models: In vivo studies demonstrated significant tumor reduction in glioma-bearing mice treated with the compound compared to controls. The mechanism was attributed to selective inhibition of mutated IDH1, leading to reduced tumor growth rates .
  • Comparison with Other Inhibitors: Comparative studies indicated that this compound outperformed traditional IDH inhibitors in terms of selectivity and potency against mutated enzymes .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis revealed that modifications at specific positions on the quinoline scaffold could enhance biological activity. For instance:

  • Position 6 modifications (fluorine/iodine) significantly improved binding affinity.
  • Position 7 modifications were less impactful but still contributed to overall efficacy.

Table 2: SAR Analysis

Modification PositionSubstituentEffect on Activity
6FluorineIncreased potency
6IodineEnhanced selectivity
7MethylMinimal impact

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